{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE
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Overview
Description
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE is a chemical compound with a complex structure that includes both aromatic and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE typically involves the reaction of 2-methylbenzylamine with 2,4-dimethylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials or as an intermediate in organic synthesis .
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .
Medicine
It can be used in the synthesis of drugs that target specific pathways or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(Methylamino)-2-(2-methylphenyl)cyclohexanone hydrochloride]
- [2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride]
- [2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride]
Uniqueness
Compared to similar compounds, {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE has a unique combination of functional groups that allow for diverse chemical reactivity and biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-8-9-17(15(3)10-13)19(22)23-12-18(21)20-11-16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCLCZYRCRLFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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